Ethyl 2-benzyl-3-(3-methoxyanilino)-3-oxopropanoate
Overview
Description
Ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate is a complex organic compound. It is related to the class of compounds known as alpha-amino esters . It has a molecular formula of C17H25NO4 .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions. For instance, a laboratory experiment describes the preparation of a N-protected phenylalanine ethyl ester by a zinc-mediated Mannich-like multicomponent reaction between benzyl bromide .Molecular Structure Analysis
The molecular structure of related compounds like Benzyl 3-methoxyphenyl ether has a molecular weight of 214.2598 . The IUPAC Standard InChI is InChI=1S/C14H14O2/c1-15-13-8-5-9-14 (10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation and reduction processes. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical and Chemical Properties Analysis
Ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate is a liquid at room temperature .Safety and Hazards
Future Directions
The future directions for research on ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate could involve exploring its potential biological activities and therapeutic applications. Further studies could also focus on optimizing its synthesis process and improving its purity. Additionally, more detailed safety and hazard assessments could be conducted to ensure its safe handling and use .
Properties
IUPAC Name |
ethyl 2-benzyl-3-(3-methoxyanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-24-19(22)17(12-14-8-5-4-6-9-14)18(21)20-15-10-7-11-16(13-15)23-2/h4-11,13,17H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZMGNJIUZMFAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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